molecular formula C12H11NO2 B3151358 7,8-Dimethylquinoline-3-carboxylic acid CAS No. 71082-60-5

7,8-Dimethylquinoline-3-carboxylic acid

Cat. No. B3151358
CAS RN: 71082-60-5
M. Wt: 201.22 g/mol
InChI Key: XRULEXYPJZHNOV-UHFFFAOYSA-N
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Description

7,8-Dimethylquinoline-3-carboxylic acid (DMQC) is a widely studied organic compound that has been used in a variety of scientific research applications. DMQC has a unique structure that is composed of a quinoline ring and a carboxylic acid group. This structure gives DMQC a variety of unique properties that make it an attractive compound for scientific research.

Mechanism of Action

The mechanism of action of 7,8-Dimethylquinoline-3-carboxylic acid is not fully understood. However, it is believed that 7,8-Dimethylquinoline-3-carboxylic acid binds to the active site of enzymes and inhibits their activity. This inhibition of enzyme activity can lead to changes in the metabolism of drugs and other molecules. In addition, 7,8-Dimethylquinoline-3-carboxylic acid can interact with other molecules in the cell, such as proteins and DNA, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7,8-Dimethylquinoline-3-carboxylic acid are not well understood. However, it is believed that 7,8-Dimethylquinoline-3-carboxylic acid can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the metabolism of drugs and other molecules. In addition, 7,8-Dimethylquinoline-3-carboxylic acid can interact with other molecules in the cell, such as proteins and DNA, and modulate their activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7,8-Dimethylquinoline-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize and is stable in a variety of conditions. In addition, 7,8-Dimethylquinoline-3-carboxylic acid can be used to study the structure and function of enzymes involved in metabolic pathways. However, one of the limitations of using 7,8-Dimethylquinoline-3-carboxylic acid in lab experiments is that it can be toxic and can have negative effects on cells and organisms.

Future Directions

There are a number of potential future directions for research on 7,8-Dimethylquinoline-3-carboxylic acid. One potential direction is to further study the mechanism of action of 7,8-Dimethylquinoline-3-carboxylic acid and its effects on enzymes, proteins, and other molecules in the cell. Another potential direction is to explore the use of 7,8-Dimethylquinoline-3-carboxylic acid as a drug candidate for the treatment of various diseases. Additionally, further research could be conducted on the synthesis of 7,8-Dimethylquinoline-3-carboxylic acid and its use in lab experiments. Finally, research could be conducted on the potential therapeutic uses of 7,8-Dimethylquinoline-3-carboxylic acid, such as its use as an anti-inflammatory agent or as an antioxidant.

Scientific Research Applications

7,8-Dimethylquinoline-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of various drugs. 7,8-Dimethylquinoline-3-carboxylic acid has also been used as a probe for the detection of nitric oxide (NO) in biological systems. It has also been used to study the interaction between proteins and other biomolecules. In addition, 7,8-Dimethylquinoline-3-carboxylic acid has been used to study the structure and function of enzymes involved in metabolic pathways.

properties

IUPAC Name

7,8-dimethylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-3-4-9-5-10(12(14)15)6-13-11(9)8(7)2/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRULEXYPJZHNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=C(C=C2C=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589156
Record name 7,8-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71082-60-5
Record name 7,8-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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